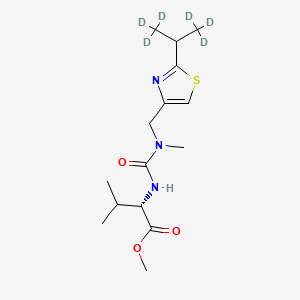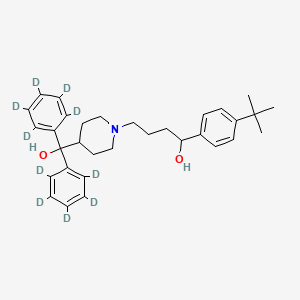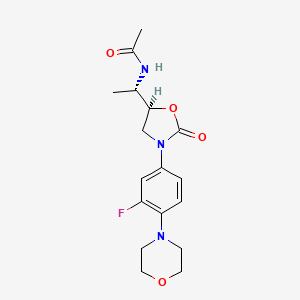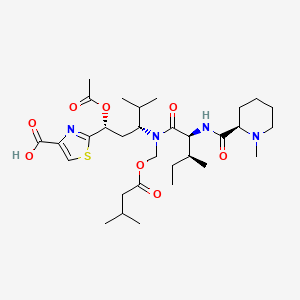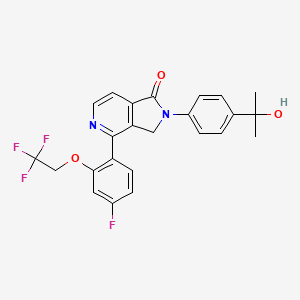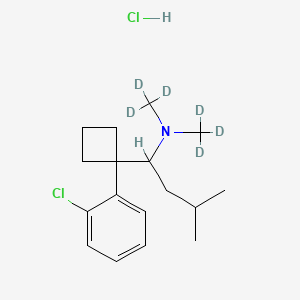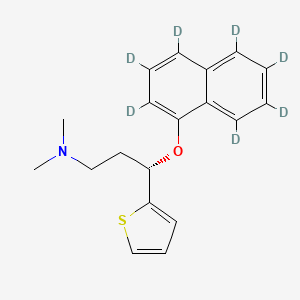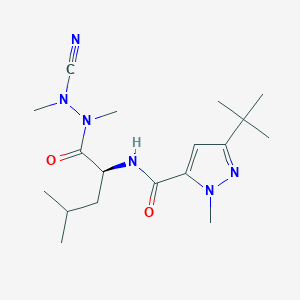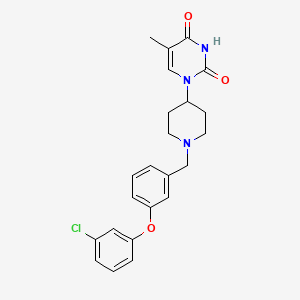
MtTMPK-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MtTMPK-IN-2, also known as compound 15, is a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase. This enzyme is crucial for the synthesis of thymidine triphosphate, which is essential for DNA replication and repair in Mycobacterium tuberculosis. The compound has shown significant inhibitory activity against Mycobacterium tuberculosis H37Rv strain with an IC50 value of 1.1 micromolar and a minimum inhibitory concentration of 12.5 micromolar .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MtTMPK-IN-2 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of high-efficiency reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: MtTMPK-IN-2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form .
Applications De Recherche Scientifique
MtTMPK-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of thymidylate kinase and its effects on DNA synthesis.
Biology: Investigated for its potential to inhibit the growth of Mycobacterium tuberculosis, making it a valuable compound in tuberculosis research.
Medicine: Explored for its potential therapeutic applications in treating tuberculosis.
Industry: Utilized in the development of new antimicrobial agents and as a reference compound in drug discovery
Mécanisme D'action
MtTMPK-IN-2 exerts its effects by inhibiting the enzyme thymidylate kinase in Mycobacterium tuberculosis. This enzyme is responsible for the phosphorylation of thymidine monophosphate to thymidine diphosphate, a crucial step in the synthesis of thymidine triphosphate. By inhibiting this enzyme, this compound disrupts DNA synthesis and repair, leading to the inhibition of bacterial growth .
Comparaison Avec Des Composés Similaires
MtTMPK-IN-1: Another inhibitor of Mycobacterium tuberculosis thymidylate kinase with similar inhibitory activity.
MtTMPK-IN-3: A compound with a different chemical structure but similar mechanism of action.
Uniqueness: MtTMPK-IN-2 is unique due to its high potency and selectivity for Mycobacterium tuberculosis thymidylate kinase. Its specific chemical structure allows for effective inhibition of the enzyme, making it a valuable tool in tuberculosis research and drug development .
Propriétés
Formule moléculaire |
C23H24ClN3O3 |
|---|---|
Poids moléculaire |
425.9 g/mol |
Nom IUPAC |
1-[1-[[3-(3-chlorophenoxy)phenyl]methyl]piperidin-4-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C23H24ClN3O3/c1-16-14-27(23(29)25-22(16)28)19-8-10-26(11-9-19)15-17-4-2-6-20(12-17)30-21-7-3-5-18(24)13-21/h2-7,12-14,19H,8-11,15H2,1H3,(H,25,28,29) |
Clé InChI |
FRJHYGUJISWRJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


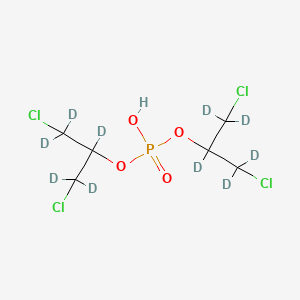
ethanone](/img/structure/B12413527.png)
